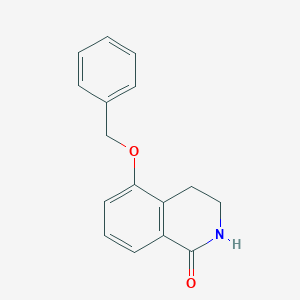
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an aldehyde with an amine in the presence of a catalyst under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial applications where bioactive compounds are required.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of pathogen growth . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
- 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
- 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Uniqueness
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific phenylmethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
129075-51-0 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
Clé InChI |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Synonymes |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













